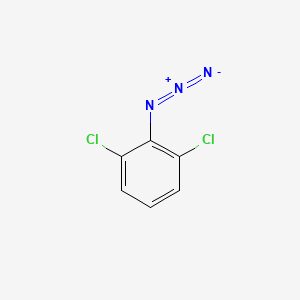
2-azido-1,3-dichlorobenzene
Cat. No. B1625293
Key on ui cas rn:
57341-09-0
M. Wt: 188.01 g/mol
InChI Key: BYRWOSJFHWKXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08106077B2
Procedure details


A solution of 2,6-dichloroaniline (100 g, 617 mmol) in MTBE (1 L) is added via addition funnel over 30 minutes to commercial hydrogen chloride (600 mL). The white suspension is stirred 15 minutes and is cooled to 0° C. A solution of sodium nitrite (42.5 g, 617 mmol) in water (150 mL) is added dropwise via addition funnel. After stirring at 0° C. for 30 minutes, a solution of sodium azide (40.1 g, 617 mmol) in water (150 mL) is added. After the addition is completed (45 minutes), the mixture is stirred at 5-10° C. for 30 minutes. The reaction mixture is basified (pH 12) with 50% aq. NaOH, and is stirred for 30 more minutes. The phases are separated and the aqueous layer is extracted three times with MTBE. The combined organic layers are dried over magnesium sulfate and filtered. Toluene (1 L) is added to the organic layer and the solution is concentrated under reduced pressure to a volume of 760 mL to yield the title compound (115 g, 100% conversion, 0.8M solution) as a toluene solution. ES/MS m/e 188 (M+1).








Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:3]=1[NH2:4].Cl.N([O-])=O.[Na+].[N-:15]=[N+:16]=[N-].[Na+].[OH-].[Na+]>CC(OC)(C)C.O>[N:4]([C:3]1[C:2]([Cl:1])=[CH:8][CH:7]=[CH:6][C:5]=1[Cl:9])=[N+:15]=[N-:16] |f:2.3,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
CC(C)(C)OC
|
Step Two
|
Name
|
|
|
Quantity
|
42.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
40.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The white suspension is stirred 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 0° C. for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(45 minutes)
|
|
Duration
|
45 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at 5-10° C. for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
is stirred for 30 more minutes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted three times with MTBE
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Toluene (1 L) is added to the organic layer
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the solution is concentrated under reduced pressure to a volume of 760 mL
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C1=C(C=CC=C1Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY | ||
| AMOUNT: MASS | 115 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
